3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one
Overview
Description
“3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine]-4’-one” is a chemical compound with the molecular formula C12H13NOS . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and thiazolidine, a heterocyclic compound .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The compound was designed to occupy two important lipophilic pockets of H⁺,K⁺-ATPase and can strongly bind to the K⁺-binding site .Molecular Structure Analysis
The molecular structure of this compound includes a naphthalene ring and a thiazolidine ring . The InChI code for this compound is 1S/C12H13NOS/c14-11-8-15-12(13-11)6-5-9-3-1-2-4-10(9)7-12/h1-4H,5-8H2,(H,13,14) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 219.31 and a melting point range of 200 - 201°C .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Meng et al. (2017) demonstrated the efficient synthesis of Spiroheterocyclic compounds including derivatives of 3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]-5,7-dicarbonitrile. These compounds were synthesized using 1,4-dioxaspiro[4.5]decan-8-one, aromatic aldehydes, and malononitrile, highlighting the compound's versatility in organic synthesis (Meng et al., 2017).
Potential in Cancer Research
- Zagórska et al. (2021) explored hydantoin and purine derivatives, including derivatives of 3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one, for their antiproliferative activity against cancer cell lines. This research underscores the compound's potential application in cancer therapy (Zagórska et al., 2021).
Antimicrobial and Antitubercular Activities
- The study by Gupta and Chaudhary (2013) discussed the synthesis of (E)-3-amino-2-(E)-(3,4-dihydronaphthalen-1-(2H)-ylidene)hydrazono)thiazolidin-4-ones, including derivatives of this compound. This research highlighted their antimicrobial activities, indicating the potential of these compounds in antimicrobial drug development (Gupta & Chaudhary, 2013).
Application in Bioorganic Chemistry
- A study by Saleh et al. (2021) showed the synthesis of spiro-naphthalene-1,2'-[1,3,4]oxadiazol-4-ones, derivatives of this compound, emphasizing their importance in pharmaceutical chemistry. This study adds to the understanding of the compound's role in the development of novel pharmaceuticals (Saleh et al., 2021).
Use in Organic Synthesis
- The work by Manikandan et al. (2001) focused on the synthesis of novel spiro compounds, including derivatives of this compound. This study demonstrates the compound's utility in creating new organic compounds with potential applications in various fields of chemistry (Manikandan et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
spiro[1,3-thiazolidine-2,3'-2,4-dihydro-1H-naphthalene]-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-11-8-15-12(13-11)6-5-9-3-1-2-4-10(9)7-12/h1-4H,5-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHBHFDVHZBHJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=CC=CC=C31)NC(=O)CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195783 | |
Record name | 3,4-Dihydrospiro[naphthalene-2(1H),2′-thiazolidin]-4′-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-37-5 | |
Record name | 3,4-Dihydrospiro[naphthalene-2(1H),2′-thiazolidin]-4′-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydrospiro[naphthalene-2(1H),2′-thiazolidin]-4′-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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